molecular formula C26H30N6O4 B2788853 ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate CAS No. 851939-88-3

ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate

Cat. No.: B2788853
CAS No.: 851939-88-3
M. Wt: 490.564
InChI Key: BFQBLASEEQFEEV-UHFFFAOYSA-N
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Description

Ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a purine-derived small molecule featuring:

  • A 1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purin-8-yl core.
  • A naphthalen-1-ylmethyl substituent at position 7 of the purine ring.
  • A piperazine-1-carboxylate group linked via a methylene bridge to position 8 of the purine ring.

The ethyl carboxylate moiety may enhance solubility, while the naphthalene group likely contributes to hydrophobic binding interactions.

Properties

IUPAC Name

ethyl 4-[[1,3-dimethyl-7-(naphthalen-1-ylmethyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-4-36-26(35)31-14-12-30(13-15-31)17-21-27-23-22(24(33)29(3)25(34)28(23)2)32(21)16-19-10-7-9-18-8-5-6-11-20(18)19/h5-11H,4,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQBLASEEQFEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the naphthalene moiety and the piperazine ring. Common reagents used in these reactions include dimethyl sulfate, naphthalene, and piperazine. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the piperazine ring using reagents such as sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaH in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-({1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperazine-Purine Family

Compound B : Ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate
  • Key Differences :
    • Lacks the naphthalen-1-ylmethyl group at position 5.
    • Substituted with a single methyl group (vs. 1,3-dimethyl in Compound A ) on the purine core.
  • Implications :
    • Reduced hydrophobicity due to the absence of naphthalene may lower binding affinity to targets requiring aromatic stacking.
    • Simplified methylation pattern could alter selectivity among purine-binding enzymes .
HBK Series (HBK14–HBK19) : Piperazine Derivatives with Phenoxy Substituents
  • Key Features: Piperazine cores linked to methoxyphenyl groups (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine). Lack purine-dione scaffolds but share piperazine backbones.
  • Implications :
    • Piperazine moieties in HBK compounds primarily modulate serotonin or dopamine receptors, suggesting divergent bioactivity compared to Compound A ’s purine-based design .

Similarity Metrics and Virtual Screening Insights

Tanimoto and Dice Indices :
  • Computational similarity metrics (e.g., Tanimoto >50%) are predictive of shared bioactivity .
  • Compound A ’s naphthalene and purine-dione substructures may align with kinase inhibitors (e.g., GSK3 inhibitors in ChEMBL) showing >50% similarity in molecular fingerprints .
Bioactivity Clustering :
  • Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that Compound A would likely cluster with purine analogs targeting cell cycle regulators or epigenetic enzymes (e.g., HDACs, kinases) .

Substructure-Based Comparisons

Kinase Inhibitors with Aromatic Substituents :
  • Example : ZINC00027361 (GSK3 inhibitor) shares a purine-like scaffold but lacks the piperazine-carboxylate group.
  • Implications : The piperazine linker in Compound A may enhance solubility or enable interactions with allosteric kinase pockets .
Met7 Contact Area Analysis :
  • Compounds with reduced Met7 contact (<10 Ų) in PERK inhibitors show diminished activity. Compound A ’s naphthalene group may mimic such contacts, but experimental validation is required .

Pharmacokinetic and Physicochemical Comparisons

Property Compound A Compound B HBK14
Molecular Weight ~525 g/mol ~336 g/mol ~450 g/mol
LogP ~3.5 (estimated) ~2.0 ~2.8
Hydrogen Bond Acceptors 7 6 5
Aromatic Substituents Naphthalene None Methoxyphenyl
Bioactivity Prediction Kinase/HDAC inhibition PDE inhibition Serotonin modulation

Table 1: Structural and predicted pharmacokinetic comparisons.

Research Findings and Implications

  • Structural Determinants of Activity: The naphthalen-1-ylmethyl group in Compound A is critical for hydrophobic interactions, distinguishing it from simpler purine analogs like Compound B . Piperazine-carboxylate moieties improve solubility but may reduce blood-brain barrier penetration compared to non-polar HBK analogs .
  • Future Directions :

    • Experimental validation of kinase inhibition (e.g., PERK, GSK3) and HDAC binding assays.
    • Synthesis of analogs with varied aromatic substituents (e.g., biphenyl instead of naphthalene) to refine SAR .

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